2-amino-8-bromo-3,7-dihydropurin-6-one

Descripción

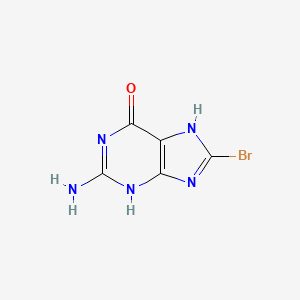

2-Amino-8-bromo-3,7-dihydropurin-6-one (IUPAC name) is a brominated purine derivative, commonly referred to as 8-Bromoguanine . Structurally, it features:

- A purine core with a bromine atom at the 8th position.

- An amino group (-NH₂) at the 2nd position.

- A ketone group at the 6th position.

This compound is a halogenated analog of guanine (2-amino-3,7-dihydropurin-6-one) , where bromine substitution alters its electronic and steric properties.

Propiedades

IUPAC Name |

2-amino-8-bromo-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYCZDRIXVHNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=NC1=O)N)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=NC1=O)N)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-amino-8-bromo-3,7-dihydropurin-6-one would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-amino-8-bromo-3,7-dihydropurin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Common reagents used in the reactions of 2-amino-8-bromo-3,7-dihydropurin-6-one include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from the reactions of 2-amino-8-bromo-3,7-dihydropurin-6-one depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Aplicaciones Científicas De Investigación

2-amino-8-bromo-3,7-dihydropurin-6-one has a wide range of scientific research applications across various fields:

Mecanismo De Acción

The mechanism of action of 2-amino-8-bromo-3,7-dihydropurin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key structural analogs include halogenated, nitro-, and amino-substituted purines. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Molecular weight calculated based on formula.

Physicochemical Properties

- Solubility: The bromine atom in 8-Bromoguanine reduces water solubility compared to guanine due to increased hydrophobicity . In contrast, 2,8-diamino-3,7-dihydropurin-6-one exhibits higher solubility owing to additional hydrogen-bonding sites .

- Reactivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.